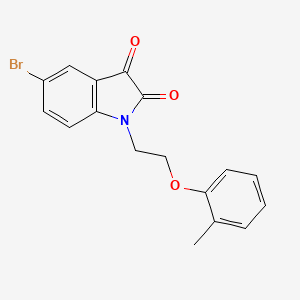![molecular formula C15H20O5S B2856062 2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde CAS No. 2411266-99-2](/img/structure/B2856062.png)
2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTBP or 2-[(3-thioxo-1,3-dihydro-1,3-benzothiazol-2-yl)methoxy]-4-propoxybenzaldehyde. It is a yellow crystalline powder with a molecular weight of 347.42 g/mol.
作用機序
DTBP acts as a fluorescence quencher by accepting excited-state energy from a fluorophore and dissipating it as heat. The mechanism of fluorescence quenching involves the transfer of energy from the excited state of the fluorophore to the ground state of DTBP. This process is known as non-radiative energy transfer or fluorescence resonance energy transfer (FRET).
Biochemical and Physiological Effects
DTBP has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that does not interact with biological molecules such as proteins, nucleic acids, or lipids.
実験室実験の利点と制限
DTBP has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also easy to synthesize and purify. Moreover, DTBP has a high molar extinction coefficient and a large Stokes shift, making it an ideal fluorescence quencher for studying protein-protein interactions.
However, DTBP has some limitations for lab experiments. It has a relatively low quantum yield, which means that it is not an efficient fluorescence quencher. Moreover, DTBP has a limited range of excitation and emission wavelengths, which may restrict its use in certain experiments.
将来の方向性
There are several future directions for research on DTBP. One area of interest is the development of new biosensors using DTBP as a fluorescence quencher. Another area of research is the use of DTBP in the study of protein-ligand interactions. Moreover, DTBP can be used as a tool for investigating the structure and function of membrane proteins. Finally, DTBP can be used in the development of new drugs for treating various diseases.
合成法
DTBP can be synthesized by reacting 2-hydroxy-4-propoxybenzaldehyde with 2-mercapto-3H-benzothiazol-3-one in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization using a suitable solvent such as ethanol or ethyl acetate.
科学的研究の応用
DTBP has potential applications in various fields of scientific research. It is primarily used as a fluorescence quencher for studying protein-protein interactions, protein-nucleic acid interactions, and protein-lipid interactions. DTBP can also be used as a probe for studying enzyme kinetics and for measuring the binding affinity of ligands to proteins. Moreover, DTBP has been used in the development of biosensors for detecting various biomolecules such as glucose, cholesterol, and uric acid.
特性
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-2-6-19-14-4-3-13(9-16)15(8-14)20-10-12-5-7-21(17,18)11-12/h3-4,8-9,12H,2,5-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWXZQHUFBHECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=O)OCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]butanoic acid](/img/structure/B2855980.png)
![3-Benzyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2855981.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855985.png)

![Butyl 4-(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2855988.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2855989.png)
![2-[[(2R)-Pyrrolidin-2-yl]methyl]-1,2-thiazolidine 1,1-dioxide;hydrochloride](/img/structure/B2855990.png)

![2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2855992.png)
![1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B2855994.png)
![3-[(cyanomethyl)sulfanyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B2855995.png)
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B2856000.png)
![4-Chloro-2-[(dimethylamino)methyl]-6-methylbenzenol](/img/structure/B2856002.png)